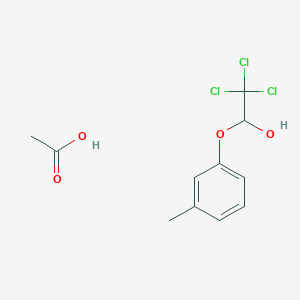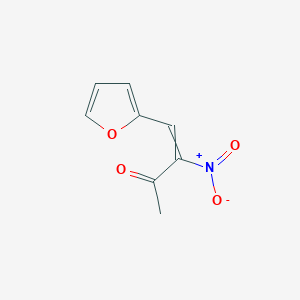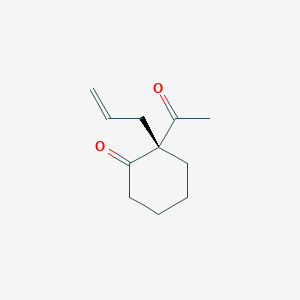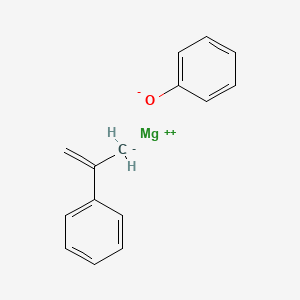
Methyl 3,3-dimethyl-2-(tributylstannyl)pent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,3-dimethyl-2-(tributylstannyl)pent-4-enoate is an organotin compound that features a stannyl group attached to a pent-4-enoate ester. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. This particular compound is of interest due to its potential utility in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,3-dimethyl-2-(tributylstannyl)pent-4-enoate typically involves the stannylation of a suitable precursor. One common method is the reaction of 3,3-dimethylpent-4-enoic acid with tributyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The reaction mixture is heated to facilitate the formation of the stannylated product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the toxicity of organotin compounds and the potential hazards associated with radical initiators.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the stannyl group. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon by using reducing agents such as lithium aluminum hydride.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as halogens (e.g., bromine, chlorine) are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles like amines or alcohols.
Major Products:
Oxidation: Formation of stannic oxide and the corresponding oxidized organic product.
Reduction: Formation of the hydrocarbon derivative.
Substitution: Formation of various substituted pent-4-enoate derivatives.
Scientific Research Applications
Methyl 3,3-dimethyl-2-(tributylstannyl)pent-4-enoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Catalysis: The compound can be used as a catalyst or a catalyst precursor in various organic reactions, including polymerization and cross-coupling reactions.
Materials Science: Organotin compounds are used in the development of new materials with unique properties, such as semiconductors and coatings.
Biological Studies: The compound’s interactions with biological molecules can be studied to understand its potential effects and applications in medicine.
Mechanism of Action
Methyl 3,3-dimethyl-2-(tributylstannyl)pent-4-enoate can be compared with other organotin compounds such as:
Tributyltin chloride: Similar in structure but lacks the ester functionality.
Trimethyltin chloride: Contains a tin atom bonded to three methyl groups instead of butyl groups.
Triphenyltin hydride: Features phenyl groups instead of butyl groups and is used in similar radical reactions.
Uniqueness:
- The presence of the ester functionality in this compound provides additional reactivity and versatility in organic synthesis compared to other organotin compounds.
- The compound’s ability to participate in both radical and nucleophilic substitution reactions makes it a valuable intermediate in the synthesis of complex molecules.
Comparison with Similar Compounds
- Tributyltin chloride
- Trimethyltin chloride
- Triphenyltin hydride
Properties
CAS No. |
60340-99-0 |
|---|---|
Molecular Formula |
C20H40O2Sn |
Molecular Weight |
431.2 g/mol |
IUPAC Name |
methyl 3,3-dimethyl-2-tributylstannylpent-4-enoate |
InChI |
InChI=1S/C8H13O2.3C4H9.Sn/c1-5-8(2,3)6-7(9)10-4;3*1-3-4-2;/h5-6H,1H2,2-4H3;3*1,3-4H2,2H3; |
InChI Key |
AUYYOAHLYYCTKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(C(=O)OC)C(C)(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-[(3-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14617478.png)



![2,2'-[(E)-Diazenediyl]bis(4-cyanopentanoic acid)](/img/structure/B14617507.png)
![1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14617515.png)



![Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl-](/img/structure/B14617532.png)

![([1,1'-Biphenyl]-4-yl)(difluoro)thallane](/img/structure/B14617541.png)

